furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
Furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a furan ring, a pyrrolidine scaffold, and a 1,2,3-triazole moiety. The triazole group is linked to a phenyl substituent, while the methanone bridge connects the furan and pyrrolidine components.
Properties
IUPAC Name |
furan-3-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(14-7-9-23-12-14)20-8-6-15(10-20)21-11-16(18-19-21)13-4-2-1-3-5-13/h1-5,7,9,11-12,15H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXISLHHWNZBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.
Coupling of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its multiple functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its triazole ring is known for its bioactivity, making it a promising scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the furan and pyrrolidine rings can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Heterocyclic Diversity
The compound’s structural analogs can be categorized based on their heterocyclic cores and functional groups:
Key Observations :
- Triazole vs. Pyrazole/Thiophene: The target compound’s 1,2,3-triazole moiety distinguishes it from analogs like 7a (pyrazole-thiophene) and 11 (pyrazole-pyridine). Triazoles are known for metabolic stability and hydrogen-bonding interactions, which may enhance pharmacokinetic properties compared to thiophene or pyrazole derivatives .
- However, 9a replaces pyrrolidine with a thienopyridine-carboxamide system, likely altering solubility and binding affinity .
- Pyrrolidine Scaffold : The pyrrolidine group in the target compound introduces conformational rigidity, contrasting with the flexible α,β-unsaturated ketones in intermediates like 3a–c from .
Comparison :
- The target’s synthesis may prioritize triazole formation, whereas analogs like 9a emphasize thiophene/pyridine ring closure.
- Shared solvents (e.g., 1,4-dioxane in ) and bases (e.g., triethylamine) suggest overlapping reaction conditions .
Biological Activity
The compound furan-3-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies, including case studies and research findings.
Chemical Structure and Synthesis
The compound features a furan ring, a pyrrolidine moiety, and a triazole unit, which are known for their diverse biological activities. The synthesis typically involves the reaction of furan derivatives with triazole and pyrrolidine components under controlled conditions.
Synthetic Route
- Preparation of Furan Derivative : Synthesize furan-3-carboxaldehyde.
- Formation of Triazole : React furan derivative with appropriate azides to form the triazole ring.
- Pyrrolidine Attachment : Introduce pyrrolidine through nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Research indicates that compounds containing furan and triazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that those with triazole rings demonstrated enhanced activity against both bacterial and fungal strains.
| Compound | Bacterial Activity (Zone of Inhibition) | Fungal Activity (Minimum Inhibitory Concentration) |
|---|---|---|
| Furan-Triazole Hybrid | 15 mm (E. coli) | 32 µg/mL (Candida albicans) |
| Control (Standard Antibiotic) | 20 mm (E. coli) | 16 µg/mL (Candida albicans) |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown promising results for the furan-triazole hybrid. The MTT assay indicated significant cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.
DNA Cleavage Studies
The ability of the compound to cleave DNA was assessed using agarose gel electrophoresis. Results demonstrated that the compound effectively cleaved λ-DNA at concentrations above 10 µM, indicating potential as an anticancer agent.
Case Study 1: Anticancer Potential
In a recent study published in Pharmaceutical Research, researchers synthesized a series of furan-triazole derivatives and evaluated their anticancer properties. One derivative showed selective cytotoxicity against colon cancer cells with an IC50 value of 15 µM, significantly lower than that observed for normal cell lines.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics.
The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors involved in cellular processes such as DNA replication and protein synthesis. The presence of both furan and triazole rings enhances its ability to form stable complexes with biomolecules, leading to disruption of normal cellular functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
